molecular formula C18H11Cl2N9O4 B11537159 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11537159
M. Wt: 488.2 g/mol
InChI Key: FPTDAXHNYNVIKX-GZIVZEMBSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    1-(4-amino-1,2,5-oxadiazol-3-yl): This part contains an ring with an amino group at position 4.

    N’-[(E)-(2,3-dichlorophenyl)methylidene]: Here, we have a group connected to the oxadiazole via a linkage.

    5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide: This segment includes a ring with a group at position 5 and a moiety at position 4.

Now that we’ve dissected its name, let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors, followed by cyclization. Detailed reaction conditions would depend on the specific synthetic route chosen.

Industrial Production:: While there isn’t a large-scale industrial production method for this compound, researchers often synthesize it in the lab for targeted studies.

Chemical Reactions Analysis

Reactivity::

    Oxidation and Reduction: The nitrophenyl group makes it susceptible to reduction reactions.

    Substitution: The dichlorophenyl group can undergo substitution reactions.

    Cyclization: The triazole ring can participate in cyclization reactions.

Common Reagents and Conditions::

    Reduction: Common reducing agents like or .

    Substitution: Various nucleophiles (e.g., , , or ).

    Cyclization: Acidic or basic conditions to promote ring closure.

Major Products:: The specific products formed depend on the reaction conditions and the substituents involved. For example, reduction of the nitro group could yield an amino derivative.

Scientific Research Applications

Chemistry::

    Bioconjugation: The triazole ring is often used for linking biomolecules.

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold.

Biology and Medicine::

    Antimicrobial Properties: Some derivatives exhibit antimicrobial activity.

    Anticancer Potential: Investigations into its effects on cancer cells.

Industry:: While not directly used in industry, its derivatives may find applications in drug development or materials science.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific cellular targets, affecting pathways relevant to its biological activity.

Comparison with Similar Compounds

This compound’s unique combination of functional groups sets it apart. similar compounds include other triazoles, oxadiazoles, and hydrazides.

: Example reference. : Another reference. : Yet another reference.

Properties

Molecular Formula

C18H11Cl2N9O4

Molecular Weight

488.2 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-5-(3-nitrophenyl)triazole-4-carboxamide

InChI

InChI=1S/C18H11Cl2N9O4/c19-12-6-2-4-10(13(12)20)8-22-24-18(30)14-15(9-3-1-5-11(7-9)29(31)32)28(27-23-14)17-16(21)25-33-26-17/h1-8H,(H2,21,25)(H,24,30)/b22-8+

InChI Key

FPTDAXHNYNVIKX-GZIVZEMBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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